Hexakis(4-methoxyphenoxymethyl)benzene
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Overview
Description
Hexakis(4-methoxyphenoxymethyl)benzene is a complex organic compound with the molecular formula C54H54O12 and a molecular weight of 895.025 g/mol This compound is characterized by its unique structure, which includes a benzene core substituted with six 4-methoxyphenoxymethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hexakis(4-methoxyphenoxymethyl)benzene typically involves the reaction of hexaphenylbenzene with 4-methoxyphenol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the selective substitution of the phenyl groups with 4-methoxyphenoxymethyl groups .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis generally follows similar principles as laboratory-scale reactions. The process involves scaling up the reaction conditions and optimizing parameters such as temperature, pressure, and catalyst concentration to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
Hexakis(4-methoxyphenoxymethyl)benzene can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form hexakis(4-hydroxyphenoxymethyl)benzene.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hexakis(4-formylphenoxymethyl)benzene, while reduction can produce hexakis(4-hydroxyphenoxymethyl)benzene .
Scientific Research Applications
Hexakis(4-methoxyphenoxymethyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound’s unique structure makes it useful in studying molecular interactions and binding affinities.
Mechanism of Action
The mechanism of action of Hexakis(4-methoxyphenoxymethyl)benzene is largely dependent on its interactions with other molecules. The compound’s multiple methoxyphenoxymethyl groups allow it to form various non-covalent interactions, such as hydrogen bonding and π-π stacking, with target molecules. These interactions can influence the compound’s binding affinity and specificity, making it a valuable tool in molecular recognition studies .
Comparison with Similar Compounds
Similar Compounds
Hexakis(4-bromophenyl)benzene: Similar structure but with bromine substituents instead of methoxy groups.
Hexakis(4-carboxyphenyl)benzene: Contains carboxyl groups, making it more acidic and reactive in different chemical environments.
Hexakis(4-hydroxyphenyl)benzene: Hydroxy groups provide different hydrogen bonding capabilities compared to methoxy groups.
Uniqueness
Hexakis(4-methoxyphenoxymethyl)benzene is unique due to its methoxy substituents, which impart specific electronic and steric properties. These properties can influence the compound’s reactivity and interactions with other molecules, making it distinct from its analogs .
Properties
Molecular Formula |
C54H54O12 |
---|---|
Molecular Weight |
895.0 g/mol |
IUPAC Name |
1,2,3,4,5,6-hexakis[(4-methoxyphenoxy)methyl]benzene |
InChI |
InChI=1S/C54H54O12/c1-55-37-7-19-43(20-8-37)61-31-49-50(32-62-44-21-9-38(56-2)10-22-44)52(34-64-46-25-13-40(58-4)14-26-46)54(36-66-48-29-17-42(60-6)18-30-48)53(35-65-47-27-15-41(59-5)16-28-47)51(49)33-63-45-23-11-39(57-3)12-24-45/h7-30H,31-36H2,1-6H3 |
InChI Key |
CCEXKMSAJHIBRT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OCC2=C(C(=C(C(=C2COC3=CC=C(C=C3)OC)COC4=CC=C(C=C4)OC)COC5=CC=C(C=C5)OC)COC6=CC=C(C=C6)OC)COC7=CC=C(C=C7)OC |
Origin of Product |
United States |
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